2-Acetyl-5-bromopyridine
Overview
Description
2-Acetyl-5-bromopyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Complexation
2-Acetyl-5-bromopyridine is used as a starting material in the synthesis of trisubstituted 4',5,5'' terpyridines, which are further utilized to prepare platinum complexes. These complexes exhibit metal-to-ligand charge-transfer (MLCT) emissions, which are significant in spectroscopic studies (Huo, Arulsamy, & Hoberg, 2011).
Epigenetic Research
Research into bromodomains, which are protein domains that recognize acetylated lysine residues, implicates this compound-related compounds. These bromodomains play a crucial role in epigenetic regulation, influencing gene expression and potentially offering therapeutic targets in oncology and other areas (Filippakopoulos & Knapp, 2014).
Reactivity Studies
Studies on the reactivity of bromine atoms in brominated pyridines, including this compound, are essential for understanding their chemical behavior and potential applications in various synthetic pathways (Wibaut, Haayman, & Dijk, 2010).
Electrocatalytic Applications
In the field of electrochemistry, this compound has been used in the electrocatalytic carboxylation with carbon dioxide. This research offers insights into environmentally friendly synthesis methods and the potential for carbon capture technologies (Feng, Huang, Liu, & Wang, 2010).
Cytotoxicity and DNA Binding Studies
The compound is also a part of research in cytotoxicity studies and investigations into DNA binding mechanisms. These studies are pivotal in understanding the molecular interactions of potential drug candidates (Baroud et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of derivatives, such as 3-amino-5-bromo-2-iodopyridine, a reaction product of 3-amino-5-bromopyridine, offers valuable insights into the molecular geometry and potential applications in material science and molecular engineering (Bunker et al., 2008).
Solid Phase Synthesis
This compound derivatives are used in solid phase synthesis, demonstrating their utility in creating diverse libraries of synthons and chromophores, which are fundamental in the development of new materials and drugs (Pierrat, Gros, & Fort, 2005).
Molecular Docking and Density Functional Theory Studies
In computational chemistry, molecular docking and density functional theory studies involving this compound derivatives contribute to understanding their potential as inhibitors in cancer treatment (Premkumar et al., 2016).
Safety and Hazards
2-Acetyl-5-bromopyridine is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
2-Acetyl-5-bromopyridine is a novel heterocyclic organic intermediate . It is a significant industrial raw material widely used in the pharmaceutical, pesticide, and dye industries . .
Biochemical Pathways
As an organic intermediate, it is involved in the synthesis of various compounds in the pharmaceutical, pesticide, and dye industries
Result of Action
As an organic intermediate, its primary role is likely in the synthesis of more complex compounds in various industries .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZRAUUUHXQGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630971 | |
Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214701-49-2 | |
Record name | 1-(5-Bromopyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromopyridin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Acetyl-5-bromopyridine in the synthesis of substituted terpyridines?
A1: this compound [1] serves as a crucial starting material in the synthesis of trisubstituted 4',5,5''-terpyridines as described in the research. The bromine atom in the 5-position of the pyridine ring allows for further modifications via various metal-catalyzed reactions. This versatility allows for the introduction of diverse substituents, ultimately leading to a library of terpyridines with potentially tunable properties. [1]
Q2: How is this compound synthesized?
A2: The paper describes the synthesis of this compound [1] starting from 2,5-dibromopyridine. While the specific reaction conditions are not detailed in this excerpt, it likely involves a selective substitution reaction targeting one of the bromine atoms with an acetyl group. [1]
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